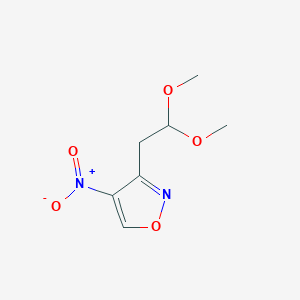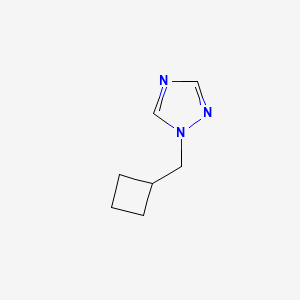
Hydroxymethylsarcosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxymethylsarcosine, also known as N-(Hydroxymethyl)-N-methylglycine, is a chemical compound with the molecular formula C4H9NO3 and a molecular weight of 119.12 g/mol . It is a derivative of sarcosine, which is an amino acid derivative naturally found in muscles and other body tissues . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Hydroxymethylsarcosine can be synthesized through several methods. One common synthetic route involves the reaction of sarcosine with formaldehyde under specific conditions . The reaction typically requires an acidic or basic catalyst to facilitate the formation of the hydroxymethyl group. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Hydroxymethylsarcosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding aldehydes or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Hydroxymethylsarcosine has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules . In biology, it is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases . In medicine, this compound is investigated for its potential therapeutic effects, including its use in drug delivery systems and as a component of pharmaceutical formulations . In industry, it is used in the production of biodegradable surfactants and other specialty chemicals .
Wirkmechanismus
The mechanism of action of hydroxymethylsarcosine involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in amino acid metabolism, such as sarcosine oxidase . The oxidation of this compound by sarcosine oxidase leads to the formation of imine products, which can further undergo hydrolysis to produce formaldehyde and glycine . This process is important for understanding the compound’s role in metabolic pathways and its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Hydroxymethylsarcosine is similar to other amino acid derivatives, such as sarcosine, dimethylglycine, and trimethylglycine . it is unique in its structure due to the presence of the hydroxymethyl group, which imparts different chemical and biological properties. For example, this compound has different solubility and reactivity compared to sarcosine and dimethylglycine . This uniqueness makes it valuable for specific applications in research and industry.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique chemical structure and properties make it an important reagent in organic synthesis, a valuable tool in biological research, and a potential therapeutic agent in medicine
Eigenschaften
CAS-Nummer |
15826-50-3 |
|---|---|
Molekularformel |
C4H9NO3 |
Molekulargewicht |
119.12 g/mol |
IUPAC-Name |
2-[hydroxymethyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C4H9NO3/c1-5(3-6)2-4(7)8/h6H,2-3H2,1H3,(H,7,8) |
InChI-Schlüssel |
GBHSCKFAHCEEAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(7-Bromo-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897853.png)
![5-(Ethanesulfonyl)-2-methoxy-N-[(pyrrolidin-2-yl)methyl]benzamide](/img/structure/B12897865.png)

![2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan](/img/structure/B12897878.png)
![{3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12897885.png)
![5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine](/img/structure/B12897901.png)

![3-Fluoro-2-[(oxolan-3-yl)oxy]aniline](/img/structure/B12897911.png)





